molecular formula C10H11NOS B12906261 7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one CAS No. 90265-84-2

7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B12906261
CAS No.: 90265-84-2
M. Wt: 193.27 g/mol
InChI Key: FEAQQJNMBZBAKN-UHFFFAOYSA-N
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Description

7-(Methylthio)-2,3-dihydroisoquinolin-4(1H)-one is a chemically stable, dihydroisoquinolin-4-one derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The core 3,4-dihydroisoquinolin-1-one structure is recognized as a "privileged scaffold" for identifying and synthesizing novel biologically active compounds with broad-spectrum potential, including anti-inflammatory and analgesic applications . The methylthio (-SMe) substituent at the 7-position is a key functional handle for further synthetic elaboration; it can participate in various chemical transformations, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

90265-84-2

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

7-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one

InChI

InChI=1S/C10H11NOS/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3

InChI Key

FEAQQJNMBZBAKN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The isoquinoline ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of dihydroisoquinolinone derivatives is highly dependent on substituents at the 6-, 7-, and 8-positions. Below is a comparative analysis:

Compound Substituents Key Properties Reference
7-(Methylthio)-2,3-dihydroisoquinolin-4(1H)-one 7-SMe Enhanced lipophilicity; potential for sulfur-mediated bioactivity (e.g., enzyme inhibition)
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one (CAS 67902-64-1) 7-OMe Increased polarity due to methoxy group; used as a precursor for antitumor agents
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one 6,7-OMe; 2-tosyl Electron-withdrawing tosyl group enhances stability; used in synthetic intermediates
7-Chloro-1-cyclopropyl-6-fluoro derivative 7-Cl; 6-F; 1-cyclopropyl Halogen substituents improve metabolic stability; explored in antimicrobial research
2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS 1196157-36-4) Unsubstituted core; hydrochloride salt Higher water solubility due to salt formation; used in crystallography studies

Physicochemical and Spectroscopic Differences

  • NMR Data :

    • The methylthio group in the target compound produces distinct ^1H-NMR signals near δ 2.6 ppm (methyl protons) and ^13C-NMR signals at ~15–20 ppm (S-Me carbon). This contrasts with methoxy-substituted analogues, where methoxy protons resonate at δ 3.8–4.0 ppm .
    • Aromatic protons in the 7-position show deshielding effects due to the electron-withdrawing sulfur atom, observed as downfield shifts compared to methoxy analogues .
  • Mass Spectrometry: The molecular ion peak for this compound is expected at m/z ~207 (C₁₀H₁₁NOS⁺), while halogenated derivatives (e.g., 7-chloro) exhibit isotopic patterns characteristic of chlorine .

Q & A

Q. What are the optimal synthetic routes for 7-(methylthio)-2,3-dihydroisoquinolin-4(1H)-one, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of dihydroisoquinolinone derivatives often involves cyclization of substituted 2′-aminochalcones under catalytic conditions. For example, microwave-assisted irradiation with indium(III) chloride (InCl₃) as a catalyst (20 mol%) at 360 W for 5 minutes has been shown to yield structurally related compounds in ~63% efficiency. This method reduces reaction time and avoids corrosive reagents like orthophosphoric acid . Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) to balance reactivity and selectivity.
  • Solvent Selection : Use non-polar solvents (e.g., CH₂Cl₂) to minimize side reactions.
  • Microwave Activation : Enhances reaction kinetics by promoting uniform heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and π-π stacking distances (e.g., 3.94 Å between pyridine rings) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methylthio group at C7) and confirm ring saturation.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-verification with computational models (e.g., DFT) is recommended to resolve ambiguities .

Q. How can researchers mitigate common side reactions during synthesis, such as over-oxidation or dimerization?

Methodological Answer:

  • Temperature Control : Maintain reactions below 80°C to prevent thermal degradation.
  • Protective Groups : Use temporary blocking agents (e.g., Boc for amines) during functionalization.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sulfur-containing groups (e.g., methylthio) .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with targeted bioactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for regioselective functionalization .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the methylthio group and active sites.
  • Machine Learning : Train models on existing dihydroisoquinolinone datasets to prioritize synthetic candidates .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, X-ray, and IR data to cross-check substituent positioning.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., dihydro ring puckering).
  • Error Analysis : Quantify deviations in computational parameters (e.g., basis set limitations) and recalibrate models iteratively .

Q. How can statistical experimental design optimize reaction conditions for scaling up derivatives?

Methodological Answer:

  • Factorial Design : Test variables (e.g., catalyst loading, solvent ratio) systematically to identify significant factors. For example, a 2³ factorial design could optimize yield while minimizing cost .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. reaction time) to pinpoint optimal conditions .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the crystallographic packing of this compound?

Methodological Answer:

  • Hydrogen Bond Analysis : Identify intermolecular N–H⋯N bonds (as seen in centrosymmetric dimers) using Hirshfeld surface analysis .
  • π-π Interactions : Measure centroid distances between aromatic systems (e.g., 3.94 Å in related structures) to assess stability and solubility .
  • Thermogravimetric Analysis (TGA) : Correlate packing efficiency with thermal stability .

Q. How can regioselective functionalization of the dihydroisoquinolinone core be achieved for SAR studies?

Methodological Answer:

  • Directed C–H Activation : Use palladium catalysts to selectively modify positions ortho to the methylthio group.
  • Protection-Deprotection : Temporarily block reactive sites (e.g., ketone at C4) during sulfonation or alkylation .

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